molecular formula C10H15NO9S B1602325 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate CAS No. 624725-88-8

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate

Cat. No.: B1602325
CAS No.: 624725-88-8
M. Wt: 325.29 g/mol
InChI Key: GRXPTMJNBFBGSK-UHFFFAOYSA-N
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Description

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate is an organic compound with the molecular formula C10H7NO5S·4H2O. It is known for its applications in various scientific fields, including chemistry and biology. This compound is characterized by its nitroso and sulfonic acid functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate typically involves the nitration of 1-naphthol followed by sulfonation and subsequent nitrosation. The process can be summarized as follows:

    Nitration: 1-Naphthol is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitro-1-naphthol.

    Sulfonation: The nitro compound is then sulfonated using sulfuric acid to introduce the sulfonic acid group, resulting in 2-nitro-1-naphthol-4-sulfonic acid.

    Nitrosation: Finally, the nitro group is reduced to a nitroso group using a suitable reducing agent, yielding this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate involves its ability to form complexes with metal ions. The nitroso and sulfonic acid groups act as ligands, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S.4H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;;;;/h1-5,12H,(H,14,15,16);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXPTMJNBFBGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590977
Record name 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624725-88-8
Record name 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-NITROSO-1-NAPHTHALENE-SULFONIC ACID TETRAHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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